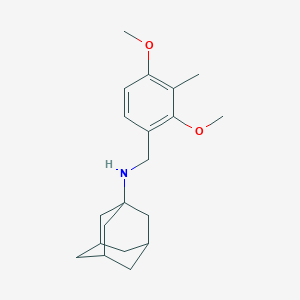![molecular formula C26H22FNO6S3 B405992 4,5-DIMETHYL 2-[1-(4-FLUOROBENZOYL)-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B405992.png)
4,5-DIMETHYL 2-[1-(4-FLUOROBENZOYL)-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-DIMETHYL 2-[1-(4-FLUOROBENZOYL)-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with multiple functional groups, including a fluorobenzoyl group, a methoxy group, and a dithiole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL 2-[1-(4-FLUOROBENZOYL)-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multi-step organic reactions. The key steps include the formation of the tetrahydroquinoline core, introduction of the fluorobenzoyl group, and the construction of the dithiole ring. Common reagents used in these reactions include fluorobenzoyl chloride, methoxybenzene, and various sulfur-containing compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
4,5-DIMETHYL 2-[1-(4-FLUOROBENZOYL)-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
科学的研究の応用
4,5-DIMETHYL 2-[1-(4-FLUOROBENZOYL)-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 4,5-DIMETHYL 2-[1-(4-FLUOROBENZOYL)-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s fluorobenzoyl group and dithiole ring play crucial roles in its reactivity and binding affinity. It may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Further research is needed to fully elucidate its molecular targets and pathways.
類似化合物との比較
Similar Compounds
- 1-(4-FLUOROBENZOYL)-3,5-DIMETHYL-4-((4-METHYLPHENYL)THIO)-1H-PYRAZOLE
- DIMETHYL 1-(4-FLUOROBENZOYL)PYRROLO(1,2-A)QUINOLINE-2,3-DICARBOXYLATE
- 5-(4-FLUOROBENZOYL)-12-(SUBSTITUTEDPHENYL)-3,3-DIMETHYL-3,4,5,12-TETRAHYDROBENZO[4,5]IMIDAZO[2,1-B]QUINAZOLIN-1(2H)-ONE
Uniqueness
4,5-DIMETHYL 2-[1-(4-FLUOROBENZOYL)-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE stands out due to its unique combination of functional groups and structural complexity
特性
分子式 |
C26H22FNO6S3 |
|---|---|
分子量 |
559.7g/mol |
IUPAC名 |
dimethyl 2-[1-(4-fluorobenzoyl)-6-methoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C26H22FNO6S3/c1-26(2)21(35)18(25-36-19(23(30)33-4)20(37-25)24(31)34-5)16-12-15(32-3)10-11-17(16)28(26)22(29)13-6-8-14(27)9-7-13/h6-12H,1-5H3 |
InChIキー |
YXYYMARNNAISRK-UHFFFAOYSA-N |
SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)C4=CC=C(C=C4)F)C=CC(=C3)OC)C |
正規SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)C4=CC=C(C=C4)F)C=CC(=C3)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tetramethyl 6'-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetyl]-7'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B405909.png)
![4,5-DIETHYL 2-[1-(2-CHLOROBENZOYL)-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B405910.png)
![tetramethyl 6'-([1,1'-biphenyl]-2-ylcarbonyl)-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro(1,3-dithiole-2,1'-[1'H]-thiopyrano[2,3-c]quinoline)-2',3',4,5-tetracarboxylate](/img/structure/B405911.png)

![4-[3-(benzyloxy)-4-methoxybenzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B405914.png)
![1-(2,3-dichlorophenyl)-5-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B405915.png)
![4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B405919.png)
![tetramethyl 6'-([1,1'-biphenyl]-2-ylcarbonyl)-5',5',8'-trimethyl-5',6'-dihydrospiro(1,3-dithiole-2,1'-[1'H]-thiopyrano[2,3-c]quinoline)-2',3',4,5-tetracarboxylate](/img/structure/B405920.png)
![4-[(2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-ethoxy-6-iodophenyl propionate](/img/structure/B405921.png)
![4-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B405922.png)
![4-[(2-{3-nitrophenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2,6-dimethylphenyl acetate](/img/structure/B405929.png)
![2-{[5-(4-chloro-3-methylphenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B405930.png)
![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[(2-methylphenyl)amino]propan-2-ol](/img/structure/B405931.png)
![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[(3-methylphenyl)amino]propan-2-ol](/img/structure/B405932.png)
